molecular formula C20H26N4O4 B5559416 8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5559416
M. Wt: 386.4 g/mol
InChI Key: HNDILCUWHDZTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.19540532 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonist Applications

A significant area of research involving this compound focuses on its role as a receptor antagonist. For instance, spiropiperidines, which share structural similarities with the specified compound, have been identified as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have demonstrated efficacy in models of bronchoconstriction, indicating their potential application in respiratory disorders (Smith et al., 1995).

Antibacterial Activity

The oxazolidinone class, to which this compound belongs, has been explored for its unique antibacterial properties. Research has demonstrated the effectiveness of oxazolidinone analogs against a wide range of bacterial pathogens, including strains resistant to other antibiotics. This highlights the compound's potential as a novel agent in combating bacterial infections (Zurenko et al., 1996).

Synthetic Methods and Divergent Synthesis

Advancements in synthetic methods for the production of diazaspiro[5.5]undecane derivatives have been reported, with applications in creating a diverse array of structurally related compounds. These synthetic approaches provide a foundation for further exploration of the compound's potential applications in various therapeutic areas (Yang et al., 2008).

Dual Receptor Ligand Applications

Investigations into dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR) have identified diazaspiro[5.5]undecane derivatives as potent candidates. These compounds offer a promising approach for the development of analgesics with improved safety profiles, addressing both pain relief and the reduction of adverse effects (García et al., 2019).

Chemokine Receptor Antagonism

The compound's framework has been applied in the development of chemokine receptor antagonists, particularly targeting CCR8. Such antagonists are considered potential therapeutic agents for treating chemokine-mediated diseases, including various respiratory conditions (Norman, 2007).

properties

IUPAC Name

3-[2-oxo-2-[3-oxo-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-8-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c25-17-2-6-20(15-24(17)12-16-3-7-21-8-4-16)5-1-9-23(14-20)18(26)13-22-10-11-28-19(22)27/h3-4,7-8H,1-2,5-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDILCUWHDZTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CC3=CC=NC=C3)CN(C1)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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